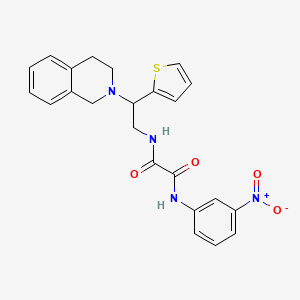

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c28-22(23(29)25-18-7-3-8-19(13-18)27(30)31)24-14-20(21-9-4-12-32-21)26-11-10-16-5-1-2-6-17(16)15-26/h1-9,12-13,20H,10-11,14-15H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRGODAFZKVSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler reaction involving an aldehyde and an amine.

Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride followed by the addition of the nitrophenyl amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride for the reduction of the nitro group.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s structural properties might be leveraged in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The isoquinoline and thiophene moieties could play a role in binding to the target, while the nitrophenyl group might be involved in electronic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substitution Patterns

The target compound’s structure can be compared to other oxalamides with variations in aryl, heteroaryl, and alkyl substituents (Table 1).

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group contrasts with electron-donating methoxy or methyl groups in S336 and FAO/WHO No. 1767. This difference may enhance metabolic resistance but reduce solubility .

Umami Agonist Activity

S336 and related oxalamides (e.g., FAO/WHO No. 1769) are potent umami flavor enhancers, with EC50 values in the nanomolar range . The target compound’s nitro group may reduce umami potency due to steric hindrance or altered hydrogen bonding, though this requires experimental validation.

Enzyme Inhibition and Metabolic Stability

The target compound’s nitro group could either exacerbate or mitigate this effect, depending on its redox activity.

Antimicrobial Activity

GMC-series oxalamides (e.g., GMC-1, GMC-3) exhibit moderate antimicrobial activity against Gram-positive bacteria . The nitro group in the target compound may enhance antibacterial efficacy due to its electrophilic nature, though cytotoxicity must be evaluated.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structure, featuring a dihydroisoquinoline moiety, thiophene ring, and nitrophenyl group, suggests potential biological activities that merit investigation. This article compiles and analyzes various research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of this compound is C22H23N3O3S. The compound has a molecular weight of approximately 425.6 g/mol. Its structure can be represented as follows:

| Component | Value |

|---|---|

| Molecular Formula | C22H23N3O3S |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 954618-48-5 |

Structural Features

The compound features:

- Dihydroisoquinoline moiety : Known for its diverse pharmacological activities.

- Thiophene ring : Enhances chemical reactivity and biological interactions.

- Nitrophenyl group : Potentially contributes to the compound's bioactivity through electron-withdrawing effects.

Antiparasitic Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antiparasitic activity. For instance, research on thiochromen derivatives has shown effectiveness against parasites responsible for diseases such as malaria and leishmaniasis . The mechanism often involves disruption of crucial metabolic pathways in parasites, indicating that this compound may also possess similar properties.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of compounds related to this oxalamide have been evaluated using MTT assays. Results from studies indicate that these compounds can significantly reduce cell viability in various cancer cell lines . The mechanism is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

The proposed mechanisms of action for compounds in this class include:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in redox metabolism, leading to increased reactive oxygen species (ROS) levels within cells .

- Allosteric modulation : Research suggests that these compounds may act as allosteric inhibitors, affecting enzyme activity by binding to sites other than the active site .

Study 1: Evaluation Against Trypanosomatids

A study evaluated the efficacy of various oxalamide derivatives against trypanosomatids. The results indicated that compounds with structural similarities to this compound exhibited EC50 values below 10 μM, demonstrating potent antiparasitic activity .

Study 2: Antitumor Activity in Cancer Cell Lines

In another study assessing the antitumor potential of similar oxalamides, researchers found that certain derivatives significantly inhibited the growth of breast cancer cells. The study utilized a series of concentrations and observed a dose-dependent response in cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.